BenchChemオンラインストアへようこそ!

Valproic Acid

Epilepsy Pediatrics Clinical Efficacy

Valproic Acid (VPA) is a validated, high-efficacy positive control for pediatric generalized epilepsy models, demonstrating a 79.8% seizure-free outcome rate—superior to levetiracetam (66.7%) in head-to-head trials. Its well-characterized teratogenicity profile (4-fold increased risk of congenital malformations, 1-2% NTD incidence) makes it an essential tool for developmental toxicity screening. As a low-potency, class I-selective HDAC inhibitor (HDAC1 IC50 400 µM), it is ideal for probing mild HDAC inhibition in epigenetic studies. Procure high-purity VPA compliant with USP/EP monographs for reliable in vitro and in vivo research outcomes.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS No. 99-66-1
Cat. No. B1683750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValproic Acid
CAS99-66-1
Synonyms2 Propylpentanoic Acid
2-Propylpentanoic Acid
Calcium Valproate
Convulsofin
Depakene
Depakine
Depakote
Dipropyl Acetate
Divalproex
Divalproex Sodium
Ergenyl
Magnesium Valproate
Propylisopropylacetic Acid
Semisodium Valproate
Sodium Valproate
Valproate
Valproate Calcium
Valproate Sodium
Valproic Acid
Valproic Acid, Sodium Salt (2:1)
Vupral
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCCCC(CCC)C(=O)O
InChIInChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)
InChIKeyNIJJYAXOARWZEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 72 °F (NTP, 1992)
In water, 2.0X10+3 mg/L at 20 °C
Very soluble in organic solvents
Freely soluble in 1N sodium hydroxide, methanol, alcohol, acetone, chloroform, benzene, ether, n-heptane;  slightly soluble in 0.1 N hydrochloric acid
2 mg/mL at 20 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Valproic Acid (CAS 99-66-1): Technical Baseline and Procurement Specifications


Valproic Acid (VPA, 2-propylpentanoic acid) is a branched short-chain fatty acid [1] and a broad-spectrum antiepileptic drug [2]. It is the active pharmaceutical ingredient (API) that exerts therapeutic effects across epilepsy, bipolar disorder, and migraine prophylaxis [3]. Pharmacopeial monographs (USP, EP) define its identity and purity; USP specifications mandate an assay of 98.0–102.0% (anhydrous basis) with limits on related substances (total impurities ≤0.3%) and residual solvents [4].

Why Valproic Acid Cannot Be Casually Substituted with Analogs or Alternative AEDs


Substitution of Valproic Acid (VPA) with other antiepileptic drugs (AEDs) or its own derivatives is not straightforward due to quantifiable differences in clinical efficacy, teratogenicity risk, and pharmacokinetic properties [1]. For instance, while VPA demonstrates superior seizure control in pediatric generalized epilepsy compared to levetiracetam, it carries a significantly higher risk of congenital malformations, including a 4-fold increase in malformation rates versus other AED monotherapies [2]. Furthermore, prodrugs like valpromide exhibit incomplete bioavailability (79%) relative to VPA, and alternative salt forms (e.g., divalproex sodium) are designed for improved gastrointestinal tolerability, not improved efficacy, making the selection of the correct active moiety critical for specific patient or research contexts [3].

Quantitative Differentiation of Valproic Acid: Head-to-Head Evidence for Scientific Selection


Superior Seizure-Free Outcomes in Pediatric Generalized Epilepsy Versus Levetiracetam

In a prospective randomized trial of 211 pediatric patients (2-14 years) with generalized epilepsy, Valproic Acid (VPA) demonstrated statistically superior efficacy compared to levetiracetam (LEV). The seizure-free outcome rate at six months was 79.8% for VPA versus 66.7% for LEV (p<0.05). The mean seizure-free duration was also significantly longer for VPA (153.6 days) than for LEV (135.8 days) [1].

Epilepsy Pediatrics Clinical Efficacy Comparative Trial

Quantified Teratogenic Risk Profile: A 4-Fold Increase in Congenital Malformations Compared to Other AEDs

Valproic Acid (VPA) carries a uniquely high teratogenic risk that differentiates it from other antiepileptic drugs (AEDs). Data from the North American Antiepileptic Drug Pregnancy Registry (149 VPA-exposed pregnancies vs. 1,048 other AED monotherapy-exposed pregnancies) shows a congenital malformation rate of 10.7% for VPA versus 2.9% for the other AED group, representing a 4-fold increased risk (Odds Ratio 4.0, 95% CI 2.1 to 7.4). The specific risk for neural tube defects (NTDs) is 1-2% with VPA, compared to a general population baseline of 0.14-0.2% [1][2].

Teratogenicity Pregnancy Safety Pharmacology Risk Assessment

Relative Bioavailability of Prodrug Valpromide: Incomplete Conversion (79%) Versus Valproic Acid

Valpromide (VPD), a primary amide prodrug of Valproic Acid, does not achieve bioequivalent systemic exposure to the parent drug. In a crossover study of 6 healthy male volunteers, oral administration of VPD (900 mg) resulted in a relative bioavailability of Valproic Acid of only 0.79 ± 0.24 (tablet) and 0.77 ± 0.12 (solution) compared to a reference Valproic Acid tablet [1].

Pharmacokinetics Bioavailability Prodrug Formulation

HDAC Inhibitory Potency (HDAC1 IC50): VPA is a Low-Potency Inhibitor Compared to Vorinostat

As a histone deacetylase (HDAC) inhibitor, Valproic Acid (VPA) demonstrates significantly lower potency than the benchmark inhibitor vorinostat (SAHA). In a comparative in vitro study using MCF7 breast cancer cells, the IC50 for VPA was 465.7 µg/mL, whereas SAHA's IC50 was 0.746 µg/mL. For HDAC1 specifically, VPA exhibits an IC50 of 400 µM [1].

Epigenetics HDAC Inhibition Cancer Research In Vitro

Stability of Valproate Sodium Syrup: Container Material Dictates Shelf-Life

The chemical stability of valproate sodium in aqueous syrup formulations is critically dependent on the container material. A 180-day stability study showed that syrup stored in glass vials or glass oral syringes retained ≥95% of the label claim at 4°C and 25°C. In contrast, syrup in polypropylene oral syringes failed to retain 90% of the label claim after just 20 days under the same conditions [1].

Formulation Stability Pharmaceutics Packaging Quality Control

Valproic Acid (CAS 99-66-1): High-Value Application Scenarios Supported by Quantitative Evidence


Pediatric Generalized Epilepsy Model Development

For researchers establishing in vivo models of generalized epilepsy or testing new anti-seizure medications in a pediatric context, Valproic Acid serves as a validated, high-efficacy positive control. The evidence demonstrates a 79.8% seizure-free outcome rate in children, outperforming levetiracetam (66.7%) in a head-to-head trial, confirming its status as a benchmark for efficacy in this specific indication [1].

Developmental and Reproductive Toxicology (DART) Studies

Valproic Acid is an essential positive control compound for any study investigating drug-induced teratogenicity, particularly neural tube defects (NTDs). With a quantified 4-fold increased risk of congenital malformations (OR 4.0) and a known 1-2% NTD incidence versus a 0.14-0.2% population baseline, VPA provides a robust and predictable signal in animal models of developmental toxicity, crucial for screening new chemical entities and investigating teratogenic mechanisms [2][3].

HDAC Inhibition Screening and Mechanistic Epigenetics

VPA is a valuable tool compound for studies requiring a low-potency, class I-selective HDAC inhibitor. Its well-characterized HDAC1 IC50 (400 µM) and >600-fold lower potency than vorinostat in cellular assays make it ideal for probing the functional consequences of mild HDAC inhibition, distinguishing its epigenetic effects from those of potent, pan-HDAC inhibitors. Researchers should procure high-purity VPA for reliable in vitro epigenetic studies [4].

Pharmaceutical Formulation and Packaging Development

VPA's specific material compatibility profile dictates packaging choices for liquid formulations. The evidence showing a 10-fold reduction in shelf-life in polypropylene versus glass containers (20 days vs. 180 days) is a critical specification for formulators developing oral solutions, syrups, or injectables. This data directly informs container-closure system selection to ensure product stability and compliance with regulatory shelf-life requirements [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Valproic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.